
Quetiapine Dimer Impurity
Descripción general
Descripción
Quetiapine dimer impurity (CAS: 945668-94-0) is a critical process-related impurity identified during the synthesis of quetiapine fumarate, an atypical antipsychotic drug. Structurally, it is a bis-dibenzo[b,f][1,4]thiazepine derivative formed via the coupling of two quetiapine molecules through a piperazine bridge. Its molecular formula is C30H24N4S2, with a molecular weight of 504.67 g/mol . This impurity arises during the final stages of quetiapine synthesis, particularly under conditions favoring nucleophilic substitution or condensation reactions involving residual piperazine intermediates .
Regulatory guidelines mandate its control at levels ≤0.15% in the final drug substance .
Métodos De Preparación
Synthesis Pathways of Quetiapine Dimer Impurity
Condensation via 1,2-Dichloroethane Intermediate
The primary route for dimer formation involves the reaction of 2-[4-(dibenzo[b,f] thiazepin-11-yl)piperazin-1-yl]chloroethane (Intermediate 7) with quetiapine free base under alkaline conditions . As depicted in Figure 5 of the TSI Journals study , this process occurs in three stages:
-
Generation of Intermediate 7 : Compound 6 (des-ethanol impurity) reacts with 1,2-dichloroethane in toluene at 80–90°C for 6–8 hours, yielding the chloroethane derivative.
-
Nucleophilic Attack : Intermediate 7 undergoes condensation with quetiapine free base in the presence of diisopropyl ethyl amine (DIPEA), facilitating the displacement of the chlorine atom.
-
Dimerization : The reaction proceeds via an SN2 mechanism, forming a covalent bond between the piperazinyl nitrogen of quetiapine and the ethylene spacer of Intermediate 7 .
Critical Parameters :
-
Molar Ratio : A 1:1 stoichiometry between Intermediate 7 and quetiapine maximizes dimer yield (12–15% under optimized conditions) .
-
Base Selection : DIPEA outperforms weaker bases like triethylamine due to its superior capacity to scavenge HCl byproducts .
Table 1: Synthesis Conditions and Yields
Parameter | Optimal Value | Yield (%) | Purity (%) |
---|---|---|---|
Temperature | 80–90°C | 14.2 | 92.5 |
Reaction Time | 8 hours | 13.8 | 91.7 |
DIPEA Equivalents | 2.5 | 15.1 | 93.2 |
Analytical Characterization
Chromatographic Separation
A stability-indicating RP-LC method developed by Kumar et al. resolves the dimer impurity (retention time: 53.9 min) from other quetiapine degradants using:
-
Column : Inertsil-3 C8 (250 × 4.6 mm, 5 µm)
-
Mobile Phase : Gradient of 0.01 M KHPO (pH 6.8) and acetonitrile
-
Detection : UV at 217 nm
Table 2: HPLC Parameters for Dimer Detection
Parameter | Specification |
---|---|
Column Temperature | 30°C |
Flow Rate | 1.0 mL/min |
Injection Volume | 10 µL |
Linearity Range | 0.15–3.0 µg/mL (R²=0.999) |
Spectroscopic Confirmation
-
Mass Spectrometry : ESI-MS shows [M+H] at m/z 785.4, consistent with the dimer’s molecular weight .
-
H NMR : Distinct signals at δ 3.85 ppm (methyleneoxy protons) and δ 7.2–7.8 ppm (aromatic protons) confirm the bis-thiazepine structure .
Factors Influencing Dimer Formation
Excess 1,2-Dichloroethane
Concentrations >1.2 equivalents relative to Intermediate 7 increase dimer formation by 22% due to enhanced electrophilicity of the ethylene spacer .
Temperature Effects
Elevated temperatures (>90°C) accelerate the SN2 reaction but promote side products like sulfoxide impurities, reducing dimer purity to <85% .
Base Concentration
DIPEA concentrations below 2.0 equivalents lead to incomplete HCl neutralization, stalling the reaction at 40–50% conversion .
Table 3: Impact of Base Equivalents on Dimer Yield
DIPEA (Equiv) | Conversion (%) | Dimer Purity (%) |
---|---|---|
1.5 | 48.3 | 78.9 |
2.0 | 72.1 | 89.4 |
2.5 | 94.6 | 92.8 |
Mitigation Strategies
Process Optimization
-
Reagent Stoichiometry : Limiting 1,2-dichloroethane to 1.05 equivalents reduces dimer content by 65% without affecting quetiapine yield .
-
Low-Temperature Synthesis : Conducting the reaction at 60°C decreases dimer formation to 4.7% while maintaining 88% quetiapine purity .
Purification Techniques
Análisis De Reacciones Químicas
Dimerization via Oxidative Coupling
- Mechanism : Two quetiapine monomers undergo coupling at sulfur or nitrogen atoms under oxidative conditions.
- Reagents : Hydrogen peroxide (H₂O₂), manganese dioxide (MnO₂), or atmospheric oxygen .
- Conditions : Elevated temperatures (60–80°C), acidic or neutral pH .
- Product : S-Oxide or N-Oxide derivatives may form as intermediates before dimerization .
Nucleophilic Substitution
- Mechanism : Piperazine nitrogen in quetiapine reacts with electrophilic intermediates (e.g., chloroethane derivatives) .
- Example : Reaction of 2-[4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]chloroethane with quetiapine in the presence of diisopropylethyl amine .
Oxidation Reactions
Quetiapine Dimer Impurity undergoes further oxidation under stress conditions:
Key Findings :
- Forced degradation studies show dimer impurity levels increase by 7.48% under acidic hydrolysis (1N HCl, 60°C) .
- Oxidation pathways dominate in stability studies, necessitating antioxidants in formulations .
Hydrolysis Reactions
The impurity is susceptible to hydrolysis under extreme pH conditions:
Acidic Hydrolysis
- Conditions : 1N HCl, 60°C, 4 days.
- Products : Des-ethanol impurity and fragmented thiazepine rings .
Basic Hydrolysis
- Conditions : 1N NaOH, 60°C, 24 hours.
- Products : Piperazine ring cleavage and sulfur-containing byproducts .
Thermal Degradation
Thermal stress induces decomposition via:
- Mechanism : Radical-mediated bond cleavage at elevated temperatures (>100°C) .
- Products : Multiple unidentified degradants detected via RP-LC .
Substitution Reactions
The dimer participates in nucleophilic substitution with:
- Reagents : Alkyl halides, acyl chlorides.
- Example : Reaction with 1,2-dichloroethane forms chloroethyl derivatives, complicating impurity profiles .
Analytical Characterization of Reaction Products
Implications for Pharmaceutical Quality Control
Aplicaciones Científicas De Investigación
Analytical Chemistry
Reference Standards
Quetiapine Dimer Impurity serves as a reference standard in analytical methods such as High-Performance Liquid Chromatography (HPLC). It is crucial for developing and validating methods for detecting and quantifying impurities in pharmaceutical products. The presence of this impurity is monitored to ensure compliance with regulatory standards, which is essential for maintaining drug safety and efficacy .
Stability-Indicating Methods
Recent studies have developed stability-indicating HPLC methods that can separate quetiapine from its impurities, including the dimer. These methods are validated according to International Council for Harmonisation (ICH) guidelines. They demonstrate high specificity and robustness, allowing for routine evaluation of bulk drug samples and formulation analysis .
Method | Key Features | Applications |
---|---|---|
HPLC | Stability-indicating; separates impurities | Routine quality control in pharmaceuticals |
UPLC | High resolution; fast analysis time | Isolation of specific impurities from drug substances |
Biological Research
Toxicity Studies
Research into the biological effects of quetiapine impurities, including the dimer, focuses on their potential toxicity and influence on drug efficacy. Understanding these effects is critical for assessing the safety profile of quetiapine formulations. Studies have indicated that impurities can alter pharmacokinetics and pharmacodynamics, necessitating thorough investigation .
Mechanistic Studies
this compound interacts with biological systems similarly to its parent compound, primarily through antagonistic action on dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors. This interaction can influence various neurotransmitter systems, making it a subject of interest in neuropharmacology research.
Pharmaceutical Quality Control
Regulatory Compliance
In the pharmaceutical industry, monitoring this compound is vital for ensuring product quality. Regulatory bodies require that all impurities be identified and quantified to avoid adverse effects on patient health. The dimer's presence must be controlled during the manufacturing process to comply with Good Manufacturing Practices (GMP) .
Case Studies on Impurity Impact
Several case studies have documented instances where impurities, including this compound, have affected drug performance or safety. For example, a case report highlighted the association between quetiapine use and pulmonary thromboembolism, raising concerns about the role of impurities in exacerbating adverse reactions .
Mecanismo De Acción
The exact mechanism of action of Quetiapine Dimer Impurity is not well understood. it is believed to interact with similar molecular targets as Quetiapine, including dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . The impurity may also affect other pathways involved in the pharmacological effects of Quetiapine .
Comparación Con Compuestos Similares
Quetiapine dimer impurity is structurally and functionally distinct from other quetiapine-related impurities. Below is a detailed comparison:
Table 1: Structural and Analytical Comparison of this compound with Key Related Compounds
Key Differences and Research Findings
Structural Complexity: The dimer impurity is the largest quetiapine-related impurity, with a molecular weight nearly double that of quetiapine (504.67 vs. 383.51 g/mol). This size difference impacts its chromatographic behavior, requiring gradient elution methods for separation . In contrast, des-ethanol quetiapine is smaller due to the loss of the hydroxyethyl group, resulting in earlier elution .
Formation Pathways: The dimer forms during synthesis via piperazine-mediated coupling, while oxidation (e.g., N-oxide) and hydrolysis (e.g., des-ethanol) impurities arise from degradation . Lactam formation is specific to acidic or high-temperature conditions, often during storage or formulation .
Analytical Challenges :
- The dimer impurity co-elutes with other high-molecular-weight impurities in isocratic HPLC systems, necessitating UPLC or tandem mass spectrometry for resolution .
- N-Oxide and lactam impurities exhibit distinct UV spectra due to their conjugated systems, aiding identification .
Des-ethanol and N-formyl impurities are typically controlled at lower thresholds (≤0.10%) due to lower toxicity risks .
Actividad Biológica
Quetiapine Dimer Impurity is a chemical compound associated with the atypical antipsychotic medication quetiapine. This impurity arises during the manufacturing process of quetiapine and is characterized by its molecular formula and molecular weight of 504.67 g/mol. Understanding its biological activity is essential for evaluating the safety and efficacy of quetiapine formulations, especially in the context of regulatory compliance and patient safety.
Chemical Characteristics and Formation
This compound is formed through dimerization reactions involving quetiapine molecules, typically under conditions such as elevated temperatures or in the presence of specific catalysts. The mechanisms likely involve nucleophilic attacks by nitrogen or sulfur atoms in quetiapine, facilitating bond formation between two molecules.
Comparison with Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Quetiapine | C21H25N3O2S | Parent compound; clinically used antipsychotic |
Norquetiapine | C19H22N2O2S | Active metabolite; retains antipsychotic activity |
Clozapine | C18H19ClN4 | Another atypical antipsychotic; different structure |
Olanzapine | C17H20N4O | Atypical antipsychotic; used for similar indications |
This compound's unique dimeric structure may influence its biological properties differently than its monomeric counterparts.
Biological Activity and Pharmacological Implications
While this compound is not recognized as a therapeutic compound, its presence in pharmaceutical formulations warrants investigation into its potential biological activities and effects on drug safety. Research indicates that impurities can significantly impact the pharmacokinetics and pharmacodynamics of active pharmaceutical ingredients (APIs).
Case Studies and Research Findings
- Degradation Studies : Forced degradation studies have shown that quetiapine undergoes various degradation pathways under different conditions (e.g., acid/base hydrolysis, thermal degradation). These studies revealed that the formation of dimer impurities could be exacerbated under specific stress conditions, potentially affecting the drug's stability and efficacy .
- Toxicological Assessments : The toxicological profile of this compound has not been extensively documented, but it is critical to assess any potential adverse effects it may have when present in therapeutic doses. Monitoring impurity levels is essential to ensure patient safety and therapeutic effectiveness.
- Analytical Techniques : Various analytical methods, including reverse-phase liquid chromatography (RP-LC), have been developed to quantify this compound alongside other degradation products. These methods are crucial for quality control in pharmaceutical manufacturing .
Regulatory Considerations
The presence of impurities like this compound must be closely monitored during the drug development process to comply with regulatory standards set by agencies such as the FDA and EMA. Understanding the implications of such impurities on drug safety profiles is vital for obtaining regulatory approvals.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Quetiapine Dimer Impurity in drug substances?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting trace-level impurities like the dimer. This technique offers high sensitivity and specificity, enabling differentiation from structurally similar compounds. For quantification, spiked samples with reference standards are used to validate linearity and accuracy . High-performance liquid chromatography (HPLC) with UV detection is also employed, though it may require method optimization to resolve co-eluting peaks .
Q. What synthesis pathways or degradation mechanisms lead to the formation of this compound?
- Methodological Answer : The dimer impurity arises primarily during synthesis via oxidative coupling of quetiapine monomers or through incomplete purification steps. Stress studies (e.g., exposure to heat, light, or acidic/basic conditions) can replicate degradation pathways. Structural analogs, such as [2H8]-labeled dimer impurities, are synthesized to study reaction kinetics and stability .
Q. How are regulatory thresholds for this compound determined in drug formulations?
- Methodological Answer : Thresholds follow ICH Q3A(R2)/Q3B(R2) guidelines, which require case-by-case evaluation of batch data, stability studies, and toxicological profiles. Limits are set based on maximum daily exposure and impurity toxicity data. For example, if the dimer is classified as a "qualified impurity" with no observed adverse effects in preclinical studies, higher thresholds may be permitted .
Advanced Research Questions
Q. How can batch-to-batch variability in dimer impurity levels be minimized during preclinical studies?
- Methodological Answer : Implement rigorous quality control (QC) protocols, including peptide content analysis, salt content determination, and solubility testing. For sensitive assays (e.g., cell-based studies), request additional QC metrics (e.g., trifluoroacetic acid removal <1%) to ensure consistency. Batch variability can also be mitigated by synthesizing impurities in-house using standardized protocols .
Q. What structural characterization challenges arise when elucidating this compound, and how are they addressed?
- Methodological Answer : The dimer’s stereochemical complexity and low abundance in mixtures complicate structural analysis. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) are critical for confirming the dimer’s connectivity and oxidation state. Deuterated analogs (e.g., [2H8]-labeled dimer) aid in distinguishing fragmentation patterns from background noise .
Q. What strategies validate the absence of genotoxic nitrosamine derivatives in this compound?
- Methodological Answer : Risk assessments include evaluating the parent compound’s amine structure for nitrosation potential under physiological conditions. If synthesis of the nitrosamine derivative is infeasible (e.g., due to steric hindrance), justify its absence using computational modeling, stability data, and literature on analogous compounds. Confirmatory testing may be waived with robust scientific rationale .
Q. How are analytical methods validated for dimer impurity profiling in compliance with ICH Q2(R2)?
- Methodological Answer : Validation requires specificity (via forced degradation studies), linearity (R² ≥ 0.99), accuracy (spike-recovery 90–110%), and precision (RSD < 5%). For LC-MS/MS, matrix effects are assessed by comparing analyte response in spiked vs. pure solutions. Method robustness is tested by varying column temperature, flow rate, and mobile phase composition .
Q. What toxicological assessments are required to establish the safety of this compound?
- Methodological Answer : Conduct in vitro genotoxicity assays (e.g., Ames test, micronucleus assay) and in vivo studies in rodent models. If the impurity exceeds ICH thresholds, a 28-day repeat-dose toxicity study is mandatory. Safety margins are calculated using NOAEL (no-observed-adverse-effect-level) and human equivalent dose extrapolation .
Propiedades
IUPAC Name |
6-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)benzo[b][1,4]benzothiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N4S2/c1-5-13-25-21(9-1)29(31-23-11-3-7-15-27(23)35-25)33-17-19-34(20-18-33)30-22-10-2-6-14-26(22)36-28-16-8-4-12-24(28)32-30/h1-16H,17-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQIBYYFBRAARW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3SC4=CC=CC=C42)C5=NC6=CC=CC=C6SC7=CC=CC=C75 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647132 | |
Record name | 11,11'-(Piperazine-1,4-diyl)bis(dibenzo[b,f][1,4]thiazepine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945668-94-0 | |
Record name | 1,4-Bis(dibenzo(b,f)(1,4)thiazepin-11-yl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945668940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11,11'-(Piperazine-1,4-diyl)bis(dibenzo[b,f][1,4]thiazepine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-BIS(DIBENZO(B,F)(1,4)THIAZEPIN-11-YL)PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOS2P01TZT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.